molecular formula C22H13ClF4N4O2 B2546277 3-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}-1-[3-(4-fluorophenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one CAS No. 321433-59-4

3-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}-1-[3-(4-fluorophenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one

Cat. No. B2546277
CAS RN: 321433-59-4
M. Wt: 476.82
InChI Key: XPQVAJSXVWKJTA-BQYQJAHWSA-N
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Description

The compound is a hydrazone derivative, which is a class of organic compounds typically characterized by the presence of a nitrogen-nitrogen double bond (N=N) connected to a carbon atom of an aldehyde or ketone. These compounds are known for their diverse biological activities and their potential use in various pharmaceutical applications.

Synthesis Analysis

The synthesis of hydrazone derivatives often involves the reaction of hydrazine with an aldehyde or ketone. In the case of the compound mentioned, it is likely synthesized through a condensation reaction between a hydrazine-substituted pyridine and an aldehyde or ketone with a benzisoxazole moiety. The synthesis process is usually followed by characterization techniques such as FT-IR, NMR, and UV-VIS measurements, as well as single crystal X-ray diffraction (XRD) to determine the crystal structure .

Molecular Structure Analysis

The molecular structure of hydrazone derivatives is often characterized by X-ray diffraction methods, which can provide detailed information about the crystal structure and conformation of the compound. Theoretical structural calculations, such as those performed using density functional theory (DFT), can complement experimental results and provide insights into the electronic properties and stability of the molecule .

Chemical Reactions Analysis

Hydrazone derivatives can undergo various chemical reactions, including cyclization to form different heterocyclic compounds, as well as reactions with radicals. The reactivity of these compounds can be influenced by the presence of substituents on the aromatic rings, which can affect the electron distribution and stability of the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of hydrazone derivatives, such as solubility, melting point, and stability, can be influenced by their molecular structure. The presence of electron-withdrawing or electron-donating groups can affect these properties. Additionally, hydrazone derivatives can exhibit antioxidant activity, which can be assessed using free radical scavenging assays .

Scientific Research Applications

Synthesis and Molecular Docking

Research has delved into synthesizing novel pyridine and fused pyridine derivatives, focusing on their potential interactions with target proteins through molecular docking studies. These compounds, including structures similar to the one , have shown moderate to good binding energies, indicating their potential as molecular frameworks for further drug development. For example, a study by Flefel et al. (2018) explored the synthesis of triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives, subjected to in silico molecular docking screenings towards GlcN-6-P synthase, showing antimicrobial and antioxidant activity Molecules : A Journal of Synthetic Chemistry and Natural Product Chemistry.

Anticancer and Antioxidant Activities

Another avenue of research involves evaluating the synthesized compounds for their anticancer and antioxidant properties. Mehvish and Kumar (2022) synthesized a series of 3(2h)-one pyridazinone derivatives, demonstrating potential antioxidant activity through in-vitro assays. Molecular docking studies further supported these findings, highlighting the compounds' interactions with key biological targets Research Journal of Pharmacy and Technology.

Molecular Conformations and Hydrogen Bonding

The study of molecular conformations and hydrogen bonding patterns in closely related compounds provides insights into their potential bioactive conformations. Sagar et al. (2017) investigated the conformations and hydrogen bonding in 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridines, revealing how these interactions could influence the molecules' biological activities Acta crystallographica. Section C, Structural chemistry.

Catalytic Activity in Oxidation Reactions

Compounds featuring similar structural motifs have been explored for their catalytic activity, particularly in oxidation reactions. Ghorbanloo et al. (2017) studied dioxidovanadium(V) complexes containing thiazol-hydrazone NNN-donor ligands, demonstrating their effectiveness in olefin oxidation. This research suggests potential applications of such compounds in catalytic processes Inorganica Chimica Acta.

Fluorescent Probe Development

The development of fluorescent probes for biological applications is another significant area of research. Ji et al. (2018) synthesized a novel fluorophore based on pyrido[1,2-a]benzimidazole for hypochlorite detection in living cells. This highlights the potential utility of compounds with complex structures in developing sensitive and selective imaging tools Tetrahedron Letters.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically determined through biological testing and is often not predictable from the compound’s structure alone .

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity and biological activity. Compounds containing a trifluoromethyl group can be corrosive and require careful handling .

Future Directions

The future research directions for a compound depend on its properties and potential applications. For example, if the compound shows promising biological activity, it might be studied further as a potential drug .

properties

IUPAC Name

(E)-3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinyl]-1-[3-(4-fluorophenyl)-2,1-benzoxazol-5-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13ClF4N4O2/c23-17-10-14(22(25,26)27)11-28-21(17)30-29-8-7-19(32)13-3-6-18-16(9-13)20(33-31-18)12-1-4-15(24)5-2-12/h1-11,29H,(H,28,30)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPQVAJSXVWKJTA-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C3C=C(C=CC3=NO2)C(=O)C=CNNC4=C(C=C(C=N4)C(F)(F)F)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=C3C=C(C=CC3=NO2)C(=O)/C=C/NNC4=C(C=C(C=N4)C(F)(F)F)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13ClF4N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}-1-[3-(4-fluorophenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one

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